Cinepazide

概要

説明

準備方法

シネパジドマレイン酸塩の合成には、いくつかの工程が含まれます。 一般的な方法の1つには、3,4,5-トリメトキシシンナモイルクロリドと1-[(1-ピロリジンカルボニルメチル)]ピペラジンの反応が含まれます . 反応条件には、通常、精製水、撹拌、洗浄が用いられます . 工業生産方法には違いがありますが、一般的に同様の合成経路に従い、収率と純度を高くするために最適化された反応条件が用いられます .

化学反応の分析

シネパジドは、次のようなさまざまな化学反応を起こします。

酸化: この反応は特定の条件下で起こり、酸化された誘導体の生成につながります。

還元: シネパジドは、使用される試薬と条件に応じて、さまざまな生成物に還元されます。

置換: この反応は、1つの官能基を別の官能基で置き換えるものであり、通常、ハロゲンやアルキル基などの一般的な試薬が用いられます。

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応に用いられるさまざまなハロゲンがあります。 生成される主要な生成物は、特定の反応と適用された条件によって異なります .

科学研究への応用

シネパジドは、広範囲にわたる科学研究に用いられています。

化学: 血管拡張薬とそのメカニズムに関する研究で、モデル化合物として用いられます。

生物学: 研究によると、シネパジドは、神経細胞様細胞(PC12細胞)を酸素・グルコース欠乏による損傷から保護し、酸化ストレスを抑制し、ミトコンドリアの機能を維持することが示されています.

医学: シネパジドマレイン酸塩注射は、急性脳梗塞患者の神経機能と日常生活動作を改善することが示されています また、心不全、平衡障害、脳血管疾患、糖尿病の血管合併症の治療にも使用されます.

産業: シネパジドは、製薬業界で血管拡張薬の製造に使用されています。

科学的研究の応用

Clinical Applications

-

Acute Ischemic Stroke

- Efficacy : A significant body of research indicates that cinepazide maleate injection improves neurological function and reduces disability in patients suffering from acute ischemic stroke. In a study involving 937 patients, those treated with this compound showed a higher proportion of favorable outcomes on the modified Rankin scale (60.9% vs. 50.1% for placebo) after 90 days .

- Safety : The compound was well tolerated with no unexpected adverse events reported, making it a viable option for stroke management .

-

Severe Cerebral Hemorrhage

- Inflammatory Response : this compound has been shown to effectively reduce serum inflammatory factors in ICU patients recovering from severe cerebral hemorrhage. A study involving 116 patients demonstrated that those receiving this compound had significantly improved scores on the Glasgow Coma Scale and reduced levels of inflammatory markers such as interleukin-6 and tumor necrosis factor-alpha .

- Cerebrovascular Disease Management

- Behavioral Changes in Parkinsonism

Summary of Research Findings

作用機序

シネパジドは、A2 アデノシン受容体を増強することによって作用し、血管拡張につながります . このメカニズムには、血管平滑筋の弛緩が含まれ、その結果、血流が増加し、血管抵抗が低下します。 この化合物は、アデノシンと環状アデノシン一リン酸(cAMP)の効果を高め、さらに血管拡張作用に貢献します .

類似化合物との比較

. 類似化合物には以下が含まれます。

シンナメートエステル: これらの化合物は類似の構造を共有していますが、薬理作用は異なる場合があります。

ピロガロールエーテル: これらの化合物も血管拡張作用を持っていますが、化学構造と作用機序が異なります。

ピペラジン: このクラスには、血管拡張など、さまざまな薬理作用を持つさまざまな化合物が含まれます。

生物活性

Cinepazide, particularly in its maleate form, is a compound primarily investigated for its neuroprotective properties and efficacy in treating ischemic stroke. This article synthesizes findings from various studies, highlighting its biological activity, mechanisms of action, and clinical implications.

This compound is believed to exert its effects through several mechanisms:

- Neuroprotection : It enhances cerebral blood flow and promotes collateral circulation, which is crucial during ischemic events.

- Autophagy Regulation : this compound has been shown to activate autophagy, a cellular process that helps clear damaged organelles and proteins, thereby reducing neuronal death during early brain injury (EBI) associated with subarachnoid hemorrhage (SAH) .

- Inflammatory Response Modulation : Studies indicate that this compound can lower serum inflammatory factors in patients recovering from severe cerebral hemorrhage, suggesting an anti-inflammatory role .

Case Study Analysis

-

Efficacy in Acute Ischemic Stroke :

- A multicenter randomized controlled trial involving 937 patients demonstrated that this compound maleate significantly improved neurological outcomes compared to placebo. The proportion of patients achieving a modified Rankin Scale (mRS) score of ≤2 was 60.9% in the this compound group versus 50.1% in the control group (p = 0.0004) .

- Secondary outcomes also favored this compound, with a higher percentage of patients achieving a Barthel Index score ≥95 at day 90 (53.4% vs. 46.7%, p = 0.0230).

- Cognitive Function Improvement :

Data Overview

The following table summarizes key findings related to this compound's biological activity:

Safety Profile

This compound has been reported to have a favorable safety profile with no unexpected adverse events noted in clinical trials . However, some hematological adverse reactions have been documented, necessitating careful monitoring during treatment .

特性

IUPAC Name |

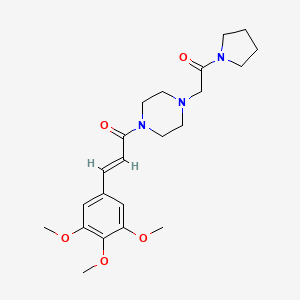

(E)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O5/c1-28-18-14-17(15-19(29-2)22(18)30-3)6-7-20(26)25-12-10-23(11-13-25)16-21(27)24-8-4-5-9-24/h6-7,14-15H,4-5,8-13,16H2,1-3H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCUDFXMNPQNBDU-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCN(CC2)CC(=O)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCN(CC2)CC(=O)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901112229 | |

| Record name | 2-Propen-1-one, 1-[4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl]-3-(3,4,5-trimethoxyphenyl)-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901112229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88197-48-2, 23887-46-9 | |

| Record name | 2-Propen-1-one, 1-[4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl]-3-(3,4,5-trimethoxyphenyl)-, (2E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88197-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinepazide [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023887469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinepazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12123 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Propen-1-one, 1-[4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl]-3-(3,4,5-trimethoxyphenyl)-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901112229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinepazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINEPAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67Y4P5C84X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Cinepazide?

A1: While the exact mechanism of action is not fully elucidated, research suggests that this compound exerts its effects primarily through vasodilation. This means it relaxes the smooth muscle cells within blood vessel walls, leading to widening of the vessels and improved blood flow [].

Q2: Does this compound affect the central nervous system?

A2: Research suggests that this compound may have some effects on the central nervous system. Studies in rats have shown that it can selectively stimulate the functional activity of serotonin neurons in the brain, particularly under hypoxic conditions [].

Q3: How does this compound compare to other vasodilators like Cinnarizine and Papaverine in terms of its effects on regional blood flow?

A3: Studies in anesthetized dogs have shown that while all three drugs increase vertebral blood flow, they differ in their effects on other vascular beds. This compound, unlike Cinnarizine and Papaverine, produced a marked increase in mesenteric blood flow and a decrease in renal blood flow [].

Q4: What is the molecular formula and weight of this compound?

A4: this compound's molecular formula is C21H29N3O5, and its molecular weight is 403.48 g/mol [].

Q5: What is the impact of metal chelators and stabilizers on the stability of this compound maleate injection?

A5: Research indicates that the addition of metal chelators and stabilizers to this compound maleate injection can enhance its stability during production and storage. These additives help to reduce the formation of undesirable degradation products like this compound oxynitride and this compound cis-isomer [, ].

Q6: What are the primary routes of this compound metabolism and excretion in humans?

A6: Research indicates that this compound undergoes extensive metabolism in the liver, primarily through O-demethylation and conjugation reactions. The metabolites are then excreted mainly in the urine, with unchanged this compound being the major component in human urine [, ].

Q7: How is this compound absorbed after oral administration in humans?

A7: Studies have shown that this compound is rapidly absorbed after oral administration, reaching peak plasma concentrations within 1-3 hours. The extent of absorption appears to be relatively high, with approximately 57.6% of an oral dose being excreted in urine within 24 hours [].

Q8: What is the impact of multiple-dose administration on the pharmacokinetics of this compound?

A8: Multiple-dose studies in humans have shown that this compound exhibits predictable pharmacokinetic behavior upon repeated administration. The peak and valley plasma levels after multiple doses were found to be consistent with those predicted using a one-compartment pharmacokinetic model [].

Q9: Has this compound shown efficacy in animal models of cerebral ischemia?

A9: Yes, this compound has demonstrated potential benefits in animal models of cerebral ischemia. Studies in rats have shown that it can reduce infarct volume and improve neurological outcomes after middle cerebral artery occlusion [, ].

Q10: What are the observed effects of this compound on blood pressure in patients with acute ischemic stroke?

A10: A recent study investigating the effects of this compound maleate injection on blood pressure in patients with acute ischemic stroke and hypertension found no significant difference in blood pressure management between the this compound group and the control group [].

Q11: Are there any known hematological adverse reactions associated with this compound?

A11: Yes, this compound has been associated with hematological adverse reactions, including leucopenia, agranulocytosis, and thrombocytopenia. These reactions appear to be dose-dependent and may manifest as fever or other symptoms []. Careful hematological monitoring is recommended during this compound therapy.

Q12: What safety profile has been observed with this compound in clinical trials for severe decompensated heart failure?

A12: Clinical trials investigating this compound in patients with severe decompensated heart failure have reported a relatively favorable safety profile. While some adverse effects, such as hypokalemia, hypotension, and ventricular premature beats, were observed, they were generally mild and less frequent compared to the control group receiving Dobutamine [, ].

Q13: Are there any known drug interactions associated with this compound?

A13: While specific drug interactions have not been extensively studied, caution should be exercised when combining this compound with other medications that affect blood pressure or blood clotting. It is always advisable to consult with a healthcare professional regarding potential drug interactions.

Q14: What analytical methods are commonly used to quantify this compound in biological samples?

A14: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) detection and mass spectrometry (MS), is widely employed for the quantification of this compound in biological matrices like plasma and urine [, , ].

Q15: Has the environmental impact of this compound been assessed?

A15: Currently, there is limited information available regarding the environmental impact and degradation of this compound. Further research is necessary to assess its potential ecotoxicological effects and develop appropriate waste management strategies [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。